molecular formula C16H14ClNO4 B14947749 2-(1,3-Benzodioxol-5-yloxy)-N-(3-chloro-2-methylphenyl)acetamide

2-(1,3-Benzodioxol-5-yloxy)-N-(3-chloro-2-methylphenyl)acetamide

Cat. No.: B14947749
M. Wt: 319.74 g/mol
InChI Key: JVKHINZGMWCGSI-UHFFFAOYSA-N
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Description

2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(3-CHLORO-2-METHYLPHENYL)ACETAMIDE is an organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(3-CHLORO-2-METHYLPHENYL)ACETAMIDE typically involves the following steps:

    Formation of Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.

    Acylation Reaction: The benzodioxole derivative is then subjected to an acylation reaction with an appropriate acyl chloride to form the acetamide linkage.

    Substitution Reaction: The final step involves the substitution of the acetamide with the 3-chloro-2-methylphenyl group under suitable conditions.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can occur at the acetamide linkage or the aromatic rings.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in biochemical assays and studies.

    Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(3-CHLOROPHENYL)ACETAMIDE
  • 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(2-METHYLPHENYL)ACETAMIDE

Uniqueness

The presence of both the benzodioxole moiety and the 3-chloro-2-methylphenyl group in 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(3-CHLORO-2-METHYLPHENYL)ACETAMIDE may confer unique chemical properties, such as enhanced stability, specific reactivity, or particular biological activity, distinguishing it from similar compounds.

Properties

Molecular Formula

C16H14ClNO4

Molecular Weight

319.74 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-(3-chloro-2-methylphenyl)acetamide

InChI

InChI=1S/C16H14ClNO4/c1-10-12(17)3-2-4-13(10)18-16(19)8-20-11-5-6-14-15(7-11)22-9-21-14/h2-7H,8-9H2,1H3,(H,18,19)

InChI Key

JVKHINZGMWCGSI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)COC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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